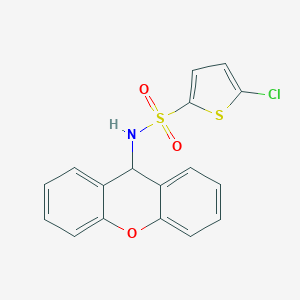![molecular formula C25H26N2O4 B270646 2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinazolinone family and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been found to be fluorescent and has been used as a probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone in lab experiments has several advantages and limitations. One advantage is that this compound has been found to have potent antibacterial, antifungal, and anticancer activity, making it a promising candidate for the development of new drugs. Another advantage is that this compound is fluorescent and can be used as a probe for the detection of metal ions. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments. Another limitation is that this compound may have potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for research on 2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective drugs. Another direction is to study the potential toxicity of this compound and to optimize its use in lab experiments. In addition, further research could be done to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2,3-dimethoxybenzaldehyde, 4-methylphenol, and ethyl 2-aminoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has been used as a starting material for the synthesis of other quinazolinone derivatives with potential biological activity.
Propiedades
Nombre del producto |
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
Fórmula molecular |
C25H26N2O4 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H26N2O4/c1-17-11-13-18(14-12-17)31-16-15-27-24(20-8-6-10-22(29-2)23(20)30-3)26-21-9-5-4-7-19(21)25(27)28/h4-14,24,26H,15-16H2,1-3H3 |
Clave InChI |
ZCSUIKQUTAPNRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C(NC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)OCCN2C(NC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)